molecular formula C7H7N3 B1288888 5-Amino-3-methylpyridine-2-carbonitrile CAS No. 252056-70-5

5-Amino-3-methylpyridine-2-carbonitrile

Cat. No. B1288888
CAS RN: 252056-70-5
M. Wt: 133.15 g/mol
InChI Key: MXGVUDGLKVQZPB-UHFFFAOYSA-N
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Description

5-Amino-3-methylpyridine-2-carbonitrile is a heterocyclic organic compound. It belongs to the pyridine family and has the molecular formula C7H7N3 . It is a colorless or slightly yellow solid.


Molecular Structure Analysis

The molecular structure of 5-Amino-3-methylpyridine-2-carbonitrile consists of a pyridine ring with an amino group at the 5th position, a methyl group at the 3rd position, and a carbonitrile group at the 2nd position . The InChI code is 1S/C7H7N3/c1-5-2-6(9)4-10-7(5)3-8/h2,4H,9H2,1H3 .


Physical And Chemical Properties Analysis

5-Amino-3-methylpyridine-2-carbonitrile has a molecular weight of 133.15 g/mol . It has a topological polar surface area of 62.7 Ų . The compound has one hydrogen bond donor count and three hydrogen bond acceptor counts . It has a complexity of 158 .

Scientific Research Applications

Pharmacology: Metabotropic Glutamate Receptor Modulators

5-Amino-3-methylpyridine-2-carbonitrile: has been identified as a precursor in the synthesis of novel classes of metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulators . These modulators are promising drug candidates for the treatment of l-DOPA induced dyskinesia, a common side effect in Parkinson’s disease therapy.

Material Science: Advanced Synthesis Techniques

In material science, this compound is utilized in advanced synthesis techniques. For instance, it can be used in the preparation of 2-aminoquinazoline derivatives which have applications in creating new materials with unique properties .

Chemical Synthesis: Suzuki–Miyaura Coupling

5-Amino-3-methylpyridine-2-carbonitrile: is a valuable compound in chemical synthesis, particularly in Suzuki–Miyaura coupling reactions. This reaction is a widely-applied method for forming carbon–carbon bonds, essential in the development of various organic compounds .

Safety and Hazards

The safety information available indicates that 5-Amino-3-methylpyridine-2-carbonitrile may cause skin irritation, serious eye damage, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

5-amino-3-methylpyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-5-2-6(9)4-10-7(5)3-8/h2,4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXGVUDGLKVQZPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20619017
Record name 5-Amino-3-methylpyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

252056-70-5
Record name 5-Amino-3-methylpyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 3-methyl-5-nitropicolinonitrile (2.9 g, 17.8 mmol) and Pd/C (cat.) in MeOH (60 mL) was hydrogenated overnight with a balloon of hydrogen. Pd/C was removed through a pad of celite and the filtrate was evaporated to dryness to afford 2.2 g of 5-amino-3-methylpicolinonitrile as a greenish solid. 1H NMR (300 MHz, DMSO-d6) δ 7.83 (s, 1H), 6.79 (s, 1H), 6.32 (s, 2H), 2.29 (s, 3H).
Quantity
2.9 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

2-Cyano-3-methyl-5-nitropyridine (0.2 g, 1.23 mmol) was dissolved in 6 mL of 90% ethanol and calcium chloride (0.07g, 0.64 mmol) was added followed by iron powder (0.62g, 11.1 mmol, 325 Mesh). The heterogeneous mixture was stirred for one h. The mixture was filtered though Celite and concentrated to give compound 772B (0.13g, 81%) as a light-brown solid.
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0.07 g
Type
reactant
Reaction Step Two
Name
Quantity
0.62 g
Type
catalyst
Reaction Step Three
Yield
81%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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